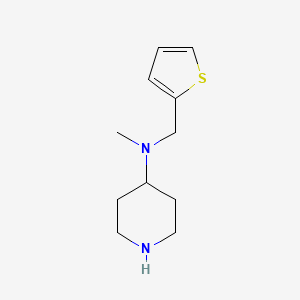
N-Methyl-N-(2-thienylmethyl)-4-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-(2-thienylmethyl)-4-piperidinamine is an organic compound with the molecular formula C12H20N2S It is a heterocyclic compound that contains a piperidine ring substituted with a thienylmethyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(2-thienylmethyl)-4-piperidinamine typically involves the reaction of N-methyl-4-piperidone with 2-thienylmethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reductive amination reaction but may use more efficient and cost-effective reducing agents and solvents. Additionally, continuous flow reactors may be employed to enhance the reaction efficiency and yield .
化学反応の分析
Types of Reactions
N-Methyl-N-(2-thienylmethyl)-4-piperidinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce any functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced functional groups (e.g., alcohols)
Substitution: Substituted thienylmethyl derivatives
科学的研究の応用
N-Methyl-N-(2-thienylmethyl)-4-piperidinamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications
作用機序
The mechanism of action of N-Methyl-N-(2-thienylmethyl)-4-piperidinamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and potential therapeutic effects in neurological disorders .
類似化合物との比較
Similar Compounds
- N-Methyl-N-(2-thienylmethyl)amine
- N-Methyl-N-(2-thienylmethyl)thieno[2,3-d]pyrimidin-4-amine
- N-(2-thienylmethyl)-4-piperidinamine
Uniqueness
N-Methyl-N-(2-thienylmethyl)-4-piperidinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique pharmacological activities .
特性
CAS番号 |
933702-82-0 |
|---|---|
分子式 |
C11H18N2S |
分子量 |
210.34 g/mol |
IUPAC名 |
N-methyl-N-(thiophen-2-ylmethyl)piperidin-4-amine |
InChI |
InChI=1S/C11H18N2S/c1-13(9-11-3-2-8-14-11)10-4-6-12-7-5-10/h2-3,8,10,12H,4-7,9H2,1H3 |
InChIキー |
GRAUNOJXLUVDEA-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC=CS1)C2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


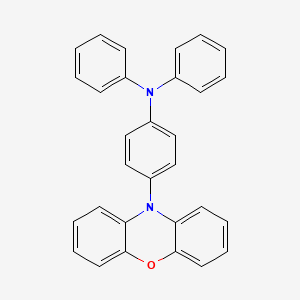
![4-[(2,5-Difluorobenzoyl)amino]butanoic acid](/img/structure/B14136524.png)
![Benzene, 1-methoxy-4-[(4-methylphenyl)methyl]-](/img/structure/B14136526.png)

![N-[2-(2-methylpropyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzenesulfonamide](/img/structure/B14136542.png)
![Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, 6,7-dihydro-2,5,7,7-tetramethyl-](/img/structure/B14136552.png)
![N-(Phenylmethyl)[1,1-biphenyl]-2-amine](/img/structure/B14136556.png)
![(2R)-2-Fluoro-3-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)propyl methanesulfonate](/img/structure/B14136564.png)
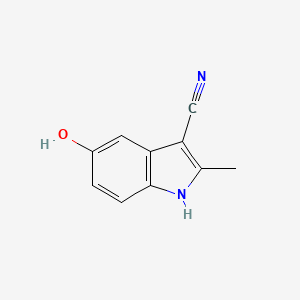
![Bis[2-(4-methylbenzene-1-sulfonyl)-1-phenylethyl]diselane](/img/structure/B14136580.png)
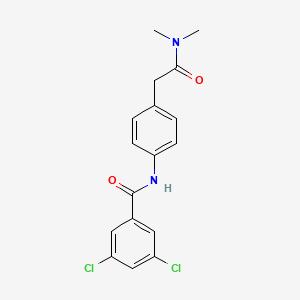
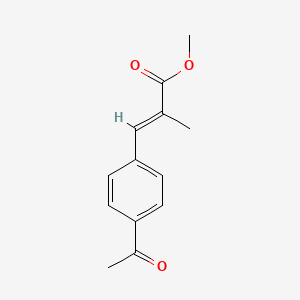
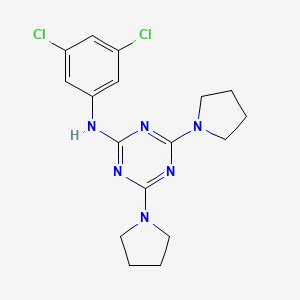
![7-[(E,6R)-6-hydroxy-7-methoxy-3,7-dimethyloct-2-enoxy]chromen-2-one](/img/structure/B14136602.png)
